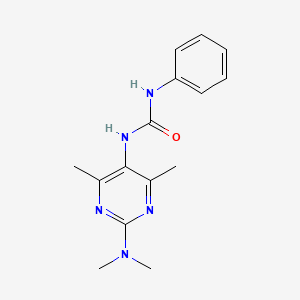

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-phenylurea

Description

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-phenylurea is a synthetic urea derivative featuring a substituted pyrimidine core. Its structure includes a dimethylamino group at the 2-position and methyl groups at the 4- and 6-positions of the pyrimidine ring, coupled with a phenylurea moiety.

Properties

IUPAC Name |

1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-10-13(11(2)17-14(16-10)20(3)4)19-15(21)18-12-8-6-5-7-9-12/h5-9H,1-4H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHUMITXNFUGSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as venlafaxine and Dimethyltryptamine, are known to interact with serotonin receptors in the brain. These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function.

Mode of Action

Similar compounds like venlafaxine and Dimethyltryptamine are known to act as agonists at some types of serotonin receptors and antagonists at others. This means they can both stimulate and inhibit these receptors, leading to changes in the transmission of signals in the brain.

Biochemical Pathways

Compounds like venlafaxine and dimethyltryptamine, which interact with serotonin receptors, can affect various biochemical pathways related to mood regulation, cognition, and other neurological functions. For instance, they can influence the de novo purine and pyrimidine biosynthesis pathways, which are crucial for the synthesis of nucleic acids and the regulation of enzymatic reactions.

Pharmacokinetics

Similar compounds like venlafaxine have been studied extensively. Venlafaxine is extensively metabolized by the liver, primarily via CYP2D6, and its bioavailability is around 42±15%. It has an elimination half-life of 5±2 hours for immediate release preparations and 15±6 hours for extended release preparations. These properties can impact the compound’s bioavailability and its overall effect on the body.

Biological Activity

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H16N4O

- Molecular Weight : 244.30 g/mol

- CAS Number : Not specified in the sources.

The core structure includes a pyrimidine ring substituted with a dimethylamino group and a phenylurea moiety, which is critical for its biological activity.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, structure-activity relationship studies have shown that modifications in the pyrimidine ring can lead to enhanced inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. Compounds with similar structures demonstrated potent activity in reducing cholesterol levels and preventing atherosclerosis by inhibiting ACAT activity .

Anticancer Properties

Several studies have explored the anticancer potential of pyrimidine derivatives. The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, particularly through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives with similar structural features were found to induce apoptosis in human cancer cells by modulating key signaling pathways .

Case Studies

-

Study on ACAT Inhibition :

A study demonstrated that derivatives of pyrimidine-based compounds significantly reduced atherosclerotic plaque development in animal models. Specifically, compounds were tested for their ability to inhibit ACAT, resulting in a reduction of plaque area by 38-45% compared to control groups . -

Anticancer Activity :

Another investigation focused on the antiproliferative effects of pyrimidine derivatives against various cancer cell lines. The results indicated that structural modifications could enhance cytotoxicity, suggesting a promising avenue for developing new anticancer agents based on this scaffold .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the biological activity of this compound is influenced by:

- Substituents on the Pyrimidine Ring : The presence of electron-donating groups like dimethylamino enhances activity.

- Phenyl Group Modifications : Variations in the phenyl group can affect binding affinity and selectivity towards target enzymes.

Table 1 summarizes key findings from SAR studies related to this compound:

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-phenylurea has been explored for its potential as an antitumor agent . Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications to the phenyl ring can enhance biological activity and selectivity towards tumor cells.

Case Study: Anticancer Activity

A study published in Acta Pharmaceutica demonstrated that certain derivatives of the compound exhibited significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring were crucial for enhancing anticancer potency .

Agricultural Applications

In agriculture, this compound has been investigated for its pesticidal properties . Its ability to act as a herbicide and fungicide is linked to its capacity to inhibit key enzymes involved in plant growth and pathogen resistance.

Case Study: Herbicidal Activity

Research conducted by Ghorab et al. highlighted the synthesis of thiophene derivatives incorporating this compound. These derivatives showed promising herbicidal activity against various weed species, indicating potential for use in crop protection . The study emphasized the importance of optimizing the chemical structure to enhance efficacy while minimizing environmental impact.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction pathways often include nucleophilic substitutions and cyclization processes that yield various derivatives with modified biological activities.

Data Table: Synthesis Pathways

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Dimethylamine, 4,6-dimethylpyrimidine | Reflux in ethanol | Intermediate A |

| 2 | Intermediate A, phenyl isocyanate | Stirring at room temperature | This compound |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include thiourea derivatives and substituted pyrimidines. Key comparisons are outlined below:

Research Findings and Implications

- Synthetic Challenges: The pyrimidine core in the target compound requires regioselective methylation and dimethylamino functionalization, which may complicate synthesis compared to cyclohexyl-thiourea derivatives.

- Stability: Urea derivatives are prone to hydrolysis under acidic/basic conditions, whereas thioureas (e.g., ) exhibit greater resilience, as noted in Kanto Reagents’ catalog stability data .

- Biological Activity: No direct in vitro/in vivo data exist for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.